2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-11-5-3-10(4-6-11)9-12(16)15-13-14-7-8-18-13/h3-8H,2,9H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCMQUXVGLVNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328573 | |
| Record name | 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790276-44-7 | |
| Record name | 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Ethoxyphenyl N 1,3 Thiazol 2 Yl Acetamide
Established Synthetic Pathways for the Core 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide Structure
The construction of the this compound core involves a two-part strategy: the formation of the central thiazole (B1198619) ring followed by the introduction of the N-acetamido side chain.
Cyclization Reactions in Thiazole Ring Formation
The formation of the 2-aminothiazole (B372263) core, a precursor to the final compound, is most commonly achieved through the Hantzsch thiazole synthesis. derpharmachemica.comrsc.org This classical method involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). derpharmachemica.comorganic-chemistry.org
The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom from the thiourea onto the α-carbon of the halo-ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring. researchgate.net The reaction conditions can be varied, with some syntheses performed under neutral conditions, while others utilize acidic conditions which can influence the regioselectivity of the reaction. rsc.org Modern variations of this synthesis can be performed in microreactor systems or under solvent-free conditions, offering advantages in terms of reaction time and yield. rsc.orgorganic-chemistry.org
For the specific synthesis of the thiazole core required for this compound, the key precursors would be an appropriately substituted α-haloketone and thiourea. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by selecting different starting materials. derpharmachemica.com
Acetamide (B32628) Moiety Introduction and Functionalization
Once the 2-aminothiazole precursor is obtained, the 2-(4-ethoxyphenyl)acetamide moiety is introduced via an acylation reaction. This is a standard amide bond formation process. A common method involves reacting the 2-aminothiazole with 4-ethoxyphenylacetyl chloride in an appropriate solvent, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net
Alternatively, the amide bond can be formed by coupling 2-aminothiazole with 4-ethoxyphenylacetic acid using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govnih.govnih.gov This method is often employed for synthesizing analogues with different phenylacetic acid derivatives. nih.govnih.govnih.gov The reaction is typically carried out in a suitable solvent like dichloromethane (B109758). nih.govnih.govnih.gov
Derivatization Strategies for Analogues of this compound
The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be systematically explored at the ethoxyphenyl group, the thiazole ring, and the acetamide linker. fabad.org.trnih.gov
Modifications on the Ethoxyphenyl Group
Modifications on the ethoxyphenyl group are typically introduced by utilizing different substituted phenylacetic acids during the amide bond formation step. This approach allows for the exploration of various electronic and steric effects on the molecule's properties.
Table 1: Examples of Synthesized Analogues with Modifications on the Phenyl Group
| R Group on Phenyl Ring | Starting Phenylacetic Acid | Reference |
|---|---|---|
| 4-Chloro | 4-Chlorophenylacetic acid | nih.gov |
| 2,4-Dichloro | 2,4-Dichlorophenylacetic acid | nih.gov |
| 2-Fluoro | 2-Fluorophenylacetic acid | nih.gov |
These examples demonstrate that a wide range of substituents, including electron-withdrawing halogens and electron-donating methoxy (B1213986) groups, can be incorporated into the core structure. nih.govnih.govnih.govresearchgate.netnih.gov
Substitutions on the Thiazole Ring
Substituents can be introduced onto the thiazole ring, primarily at the C4 and C5 positions, by selecting appropriately substituted α-haloketones in the initial Hantzsch synthesis. This strategy allows for the creation of analogues with diverse functionalities on the heterocyclic core. researchgate.netnih.govijnrd.org
For instance, reacting a substituted 2-bromoacetophenone (B140003) with thiourea will yield a 4-aryl-2-aminothiazole. rsc.org Similarly, using other α-haloketones can introduce alkyl or other functional groups at the C4 and/or C5 positions. nih.gov The reactivity of the thiazole ring itself also allows for further functionalization, such as electrophilic substitution, which preferentially occurs at the C5 position. fabad.org.trpharmaguideline.com
Table 2: General Approaches for Thiazole Ring Substitution
| Position | Synthetic Strategy | Precursor Example |
|---|---|---|
| C4-Aryl | Hantzsch synthesis | 2-Bromoacetophenones |
| C4-Alkyl | Hantzsch synthesis | α-Halo alkyl ketones |
| C5-Arylazo | Diazotization of 2-aminothiazole followed by coupling | 5-Arylazo-2-aminothiazole |
The choice of synthetic route dictates the type and position of the substituent on the thiazole ring, providing a powerful tool for generating structural diversity. nih.govmdpi.com
Alterations of the Acetamide Linker
The acetamide linker connecting the ethoxyphenyl and thiazole moieties can also be a target for chemical modification. Alterations can include changing the length of the linker, introducing substituents on the methylene (B1212753) bridge, or replacing the amide bond with other functional groups.
One common approach is to start with 2-chloro-N-(1,3-thiazol-2-yl)acetamide, which can then react with various nucleophiles to introduce different functionalities on the methylene carbon of the acetamide group. researchgate.netnih.gov For example, reaction with mercapto derivatives can lead to thio-substituted acetamides. nih.gov
Furthermore, the amide bond itself can be modified. For instance, replacing the acetyl group with other acyl groups is a straightforward modification achieved by using different acyl chlorides or carboxylic acids in the acylation step. nih.gov More complex alterations could involve replacing the entire acetamide linker with other bifunctional spacers to modulate the distance and relative orientation of the two aromatic rings.
Exploration of Green Chemistry Principles in the Synthesis of Thiazole-Acetamide Compounds
The synthesis of thiazole-acetamide compounds, a class of molecules with significant interest in medicinal chemistry, is increasingly being guided by the principles of green chemistry. ijcce.ac.ir These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more sustainable and environmentally friendly chemical processes. bepls.combiolmolchem.com Key green strategies applicable to the synthesis of thiazole derivatives include the use of alternative energy sources, eco-friendly catalysts, and greener solvents.
Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools in the green synthesis of thiazole derivatives. bepls.comtandfonline.com Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.netnih.gov Similarly, ultrasonic irradiation offers benefits such as enhanced reaction rates, improved yields, and milder reaction conditions, often allowing for synthesis at lower temperatures. tandfonline.comnih.govmdpi.com For instance, N-(thiazol-2-yl)acetamide derivatives have been efficiently synthesized using ultrasound, highlighting the advantages of this technique in terms of purity, cost-effectiveness, and simple workup procedures. tandfonline.com
Eco-Friendly Catalysts and Solvents: The use of biocatalysts and green solvents represents another significant advancement. Natural catalysts, such as lemon juice, have been explored for the synthesis of thiazole compounds. researchgate.net Chitosan (B1678972), a natural biopolymer, and its derivatives have been successfully employed as recyclable and eco-friendly biocatalysts for the synthesis of thiazoles, often in conjunction with ultrasound irradiation. nih.govmdpi.comacs.org These biocatalysts offer advantages like high yields, mild reaction conditions, and reusability. mdpi.com The replacement of volatile and hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is also a key focus. bepls.com Catalyst-free synthesis of 2-aminothiazoles has been achieved in PEG-400, and water has been used as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com
The table below summarizes various green chemistry approaches used in the synthesis of thiazole derivatives, which are applicable to the synthesis of this compound.
Table 1: Green Chemistry Approaches in Thiazole Synthesis
| Green Chemistry Principle | Methodology | Advantages |
|---|---|---|
| Alternative Energy Sources | Microwave Irradiation | Reduced reaction times, higher yields, fewer byproducts. researchgate.netnih.gov |
| Ultrasound Irradiation | Enhanced reaction rates, milder conditions, high purity. tandfonline.comnih.gov | |
| Eco-Friendly Catalysts | Biocatalysts (e.g., Chitosan) | High yields, mild conditions, reusability. mdpi.comacs.org |
| Natural Catalysts (e.g., Lemon Juice) | Environmentally benign, readily available. researchgate.net | |
| Greener Solvents | Water, Polyethylene Glycol (PEG) | Non-toxic, reduced environmental impact. bepls.com |
| Process Intensification | One-pot, multi-component reactions | Reduced waste, improved efficiency. |
Chemical Reactivity and Transformation Mechanisms of this compound
The chemical reactivity of this compound is governed by the functional groups present in its structure: the ethoxyphenyl group, the acetamide linkage, and the thiazole ring. Potential transformations include hydrolysis, oxidation, and photodegradation.
Oxidation and Metabolism: The thiazole ring and the ethoxyphenyl group are potential sites for oxidative transformations, both through chemical oxidation and biological metabolism. In a biological context, drug metabolism typically occurs in two phases. Phase I reactions introduce or expose polar functional groups through oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 enzymes. mdpi.com For this compound, potential Phase I metabolic transformations include:
O-de-ethylation of the ethoxy group to form a phenolic metabolite, N-(4-hydroxyphenyl)-2-(1,3-thiazol-2-yl)acetamide. This is a common metabolic pathway for ethoxy-containing aromatic compounds. nih.gov
Oxidation of the thiazole ring , which can lead to the formation of thiazole N-oxides or S-oxides. mdpi.com
These more polar metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation) to facilitate their excretion from the body. nih.gov
Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation. nih.gov Exposure to light, especially UV radiation, can induce chemical transformations. Studies on structurally related thiazoles have shown that photodegradation can proceed through a [4+2] cycloaddition reaction with singlet oxygen. nih.gov This reaction forms an unstable endoperoxide intermediate that can rearrange to yield degradation products. nih.gov For this compound, this could potentially lead to cleavage of the thiazole ring.
The following table outlines the potential transformation products of this compound based on known chemical and metabolic reactions of its constituent functional groups.
Table 2: Potential Transformation Pathways and Products
| Transformation Pathway | Reactive Site | Potential Products |
|---|---|---|
| Hydrolysis | Acetamide linkage | 2-(4-ethoxyphenyl)acetic acid and 2-aminothiazole |
| Oxidation / Metabolism | Ethoxy group | N-(4-hydroxyphenyl)-2-(1,3-thiazol-2-yl)acetamide |
| Thiazole ring (Sulfur) | This compound S-oxide | |
| Thiazole ring (Nitrogen) | This compound N-oxide | |
| Photodegradation | Thiazole ring | Ring-opened products via endoperoxide intermediate nih.gov |
Exploration of Biological Activities and Underlying Molecular Mechanisms of 2 4 Ethoxyphenyl N 1,3 Thiazol 2 Yl Acetamide and Its Analogues
Mechanistic Investigations of Anticancer Activity
Thiazole-containing compounds are recognized for their potential as anticancer agents, with several derivatives already in clinical use. sid.ir The anticancer activity of 1,3-thiazole derivatives has been attributed to various mechanisms, including DNA binding, induction of apoptosis, antiangiogenic effects, and inhibition of key enzymes like tyrosine kinase. sid.ir
Modulation of Cellular Proliferation Pathways in Preclinical Models
In preclinical studies, certain analogues of 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide have demonstrated the ability to modulate cellular proliferation pathways. For instance, a novel derivative, BChTT, was found to inhibit the proliferation of lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells in a concentration-dependent manner. nih.gov This inhibition was associated with a decrease in DNA synthesis in the treated cancer cells. nih.gov
Inhibition of Key Enzymes and Molecular Targets (e.g., tubulin polymerization, PI3Kα, cyclooxygenases)
A significant mechanism underlying the anticancer effects of these compounds is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein for cell division, and its inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Several 2-amino-4-phenylthiazol derivatives have been shown to interfere with microtubule assembly. nih.gov For example, one study reported a series of 2,4-disubstituted thiazole (B1198619) derivatives as tubulin polymerization inhibitors, with the most effective compound exhibiting an IC50 value of 2.00 ± 0.12 μM, surpassing the reference compound combretastatin (B1194345) A-4. nih.gov Molecular docking studies have indicated that these compounds can bind to the colchicine (B1669291) binding site of tubulin. nih.gov
Furthermore, some thiazole derivatives have been investigated for their effects on cyclooxygenase (COX) enzymes. One analogue, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, was identified as a non-selective COX-1/COX-2 inhibitor. nih.gov Another related compound demonstrated selective COX-2 inhibition. nih.gov Docking studies revealed that these compounds bind to the COX-2 active site in a manner similar to celecoxib (B62257). nih.gov The inhibition of COX enzymes can be a crucial mechanism in cancer therapy as these enzymes are often overexpressed in tumors and contribute to inflammation and cell proliferation.
| Compound/Analogue | Target Enzyme/Process | Potency (IC50/GI50) | Cell Lines |
| 2,4-disubstituted thiazole derivative | Tubulin polymerization | IC50 = 2.00 ± 0.12 μM | Four human cancer cell lines |
| Thiazole-2-acetamide derivative (10a) | Tubulin polymerization | IC50 = 2.69 μM | Not specified |
| Thiazole-2-acetamide derivative (10o) | Tubulin polymerization | IC50 = 3.62 μM | Not specified |
| Thiazole-2-acetamide derivative (13d) | Tubulin polymerization | IC50 = 3.68 μM | Not specified |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | COX-1/COX-2 | Non-selective inhibitor | Not specified |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | IC50 = 9.01 ± 0.01 mM and 11.65 ± 6.20 mM | Not specified |
Induction of Apoptotic Pathways and Cell Cycle Arrest
The induction of apoptosis, or programmed cell death, is a key strategy in cancer treatment. Several studies have shown that this compound analogues can trigger apoptotic pathways in cancer cells. One study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) derivatives found that some of the tested compounds demonstrated potent cytotoxic activity and induced apoptosis through caspase 3 activation, reduction of Mitochondrial Membrane Potential (MMP), and generation of Reactive Oxygen Species (ROS). ijcce.ac.ir Another study on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related, showed that compounds 4b (3-Cl) and 4c (4-Cl) enhanced the activity of caspases 3 and 9 in the MCF7 breast cancer cell line. nih.gov
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest. The dichloromethane (B109758) fraction of Toddalia asiatica, containing related compounds, was found to cause cell cycle arrest at the G2/M phase in HT-29 colon cancer cells. frontiersin.org This arrest prevents the cells from dividing and proliferating. frontiersin.org Similarly, the BChTT derivative was shown to induce cell cycle arrest in the G0/G1 phase. nih.gov
| Compound/Analogue | Apoptotic Effect | Cell Cycle Arrest Phase | Cell Lines |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives | Caspase 3 activation, MMP reduction, ROS generation | Not specified | Hela, A549, U87 |
| 1,3,4-Thiadiazole derivatives (4b, 4c) | Enhanced activity of caspases 3 and 9 | Not specified | MCF7 |
| Dichloromethane fraction of Toddalia asiatica | Phosphatidylserine externalization, activation of caspases -8, -9, and -3 | G2/M phase | HT-29 |
| BChTT derivative | Not specified | G0/G1 phase | A549, HT-29, C6 |
Insights into Antimicrobial and Antifungal Mechanisms
Thiazole derivatives have also demonstrated significant potential as antimicrobial and antifungal agents. nih.govcbijournal.com
Interaction with Microbial Enzymes and Receptors
The antimicrobial action of these compounds is believed to involve interaction with microbial enzymes and receptors. nih.gov For instance, docking studies have been performed to explore the probable mechanism of antifungal action, with the Candida albicans ERG11 enzyme (14α-lanosterol demethylase) being a potential target. nih.gov Some compounds are hypothesized to interact with bacterial enzymes through hydrogen bonding. Molecular docking investigations have suggested that certain bis-thiazole derivatives may exert antibacterial action by inhibiting bacterial Dihydrofolate Reductase (DHFR) and Tyrosyl-tRNA Synthetase (TyrRS) enzymes. acs.org
Inhibition of Microbial Growth and Virulence Factors
A series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. nih.gov Many of these compounds were found to be potent inhibitors of microbial growth. nih.gov For example, compound 4d exhibited a Minimum Inhibitory Concentration (MIC) in the range of 10.7–21.4 μmol mL⁻¹ × 10⁻² and a Minimum Bactericidal Concentration (MBC) of 21.4–40.2 μmol mL⁻¹ × 10⁻². nih.gov Another study on 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives also showed promising antibacterial activities against plant pathogenic bacteria. researchgate.net
| Compound/Analogue | Microbial Strain | Activity (MIC/EC50) |
| N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide/acetamide (4d) | Various bacteria | MIC: 10.7–21.4 μmol mL⁻¹ × 10⁻² |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50: 156.7 µM |
| 2-phenoxy-N-arylacetamide derivative (8b) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 35.2 µg/mL |
| 2-phenoxy-N-arylacetamide derivative (8f) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 80.1 µg/mL |
| 2-phenoxy-N-arylacetamide derivative (8g) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 62.5 µg/mL |
| 2-phenoxy-N-arylacetamide derivative (8h) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 82.1 µg/mL |
Anti-inflammatory Mechanism Research
The anti-inflammatory properties of thiazole and thiazolidinone derivatives have been a subject of considerable research, with studies indicating their ability to inhibit various inflammatory mediators. benthamscience.com These compounds have shown promise in successfully reducing inflammation in a variety of preclinical studies, suggesting their potential for the development of new anti-inflammatory medications. benthamscience.com
Cyclooxygenase Inhibition Studies by Thiazole Derivatives
A primary mechanism behind the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.govnih.gov Thiazole derivatives have been extensively investigated as potential COX inhibitors. benthamscience.comnih.gov
Research has demonstrated that the thiazole moiety is a key structural feature for COX inhibitory activity. nih.gov Studies on a range of thiazole derivatives have identified several compounds with potent and, in some cases, selective inhibition of COX-1 and COX-2 isoforms.
A study on novel thiazole derivatives investigated the in vitro and in vivo effects of compounds on prostaglandin (B15479496) E2 (PGE2) production and COX activity. nih.gov One of the studied compounds, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, an analogue of the primary compound of interest, demonstrated potent inhibition of COX-2-dependent PGE2 production with an IC50 of 9.01±0.01µM. nih.gov Further investigation using cells over-expressing COX-1 and human blood platelets revealed that this compound is a specific and potent inhibitor of COX-1, with an IC50 of 5.56 x 10⁻⁸ ± 2.26 x 10⁻⁸ µM. nih.gov This suggests that it acts as a non-selective COX-1/COX-2 inhibitor. nih.gov In contrast, a related compound, 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol, was found to be a selective COX-2 inhibitor and did not affect COX-1. nih.gov
The structure-activity relationship (SAR) of thiazole derivatives reveals that substitutions on the phenyl and thiazole rings significantly influence COX inhibitory activity and selectivity. nih.govnih.gov For instance, modifications of the celecoxib molecule, a known selective COX-2 inhibitor, have led to the design of thiazolo-celecoxib analogues with varying degrees of anti-inflammatory and COX-1/COX-2 inhibitory activity. nih.gov Docking studies have further confirmed that thiazole derivatives can bind to the active site of COX enzymes in a manner similar to established inhibitors like celecoxib. nih.gov
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | COX-1 | 0.0000556 | Non-selective |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | COX-2 | 9.01 | Non-selective |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65 | Selective for COX-2 |
Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of inflammation and various diseases. benthamscience.comnih.govresearchgate.net Thiazole and acetamide derivatives have demonstrated antioxidant properties that contribute to their therapeutic potential by helping to mitigate oxidative stress and inflammation. benthamscience.commdpi.comnih.gov
The antioxidant capacity of these compounds is often related to their ability to scavenge free radicals. mdpi.comscielo.br The molecular mechanism for the antioxidant effect can involve processes such as single electron transfer (SET), hydrogen atom transfer (HAT), and sequential proton loss electron transfer (SPLET). scielo.brscielo.br
A study on novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which share structural similarities with the target compound, evaluated their antioxidant activity through various assays. nih.gov Several compounds in this series, such as N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, exhibited good antioxidant activity in DPPH radical scavenging, superoxide (B77818) anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition assays. nih.gov This indicates that the combination of the thiazole and acetamide moieties can result in significant free radical scavenging capabilities. nih.gov
Exploration of Other Mechanistic Biological Activities (e.g., anticonvulsant properties)
Beyond their anti-inflammatory and antioxidant activities, thiazole-containing compounds have been investigated for a wide range of other biological effects, including anticonvulsant properties. researchgate.net The development of new antiepileptic drugs is a significant challenge, and various heterocyclic structures, including the thiazole nucleus, are being explored for this purpose. sphinxsai.comnuph.edu.ua
Several studies have synthesized and evaluated thiazole and related thiadiazole derivatives for anticonvulsant activity using models such as the maximal electroshock (MES) and pentylenetetrazole (scPTZ) induced seizure tests. sphinxsai.comnih.govmdpi.com Research on thiazole-bearing 4-thiazolidinones has identified compounds with excellent anticonvulsant activity in both models. mdpi.comresearchgate.net
Structure-activity relationship studies suggest that specific structural features are important for the anticonvulsant activity of these compounds. nih.gov The lipophilic nature of the heterocyclic ring and the presence of certain substituents, such as chloro or nitro groups on an attached phenyl ring, have been found to contribute to potent anticonvulsant activity. nih.gov For example, a series of N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]-2-[(substituted-1,3-benzothiazole-2-yl)amino] acetamide derivatives showed that compounds with a 4-nitrophenyl or 4-methoxyphenyl (B3050149) group were highly effective in providing protection against seizures. nih.gov
While direct studies on the anticonvulsant properties of this compound are not extensively documented in the reviewed literature, its core structure, which combines a thiazole ring with an acetamide linker and a substituted phenyl group, aligns with the general structural motifs found in other anticonvulsant thiazole derivatives. researchgate.netsphinxsai.commdpi.com This structural similarity suggests that it could be a candidate for future investigation into its potential as an anticonvulsant agent. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 4 Ethoxyphenyl N 1,3 Thiazol 2 Yl Acetamide Derivatives
Identification of Essential Pharmacophoric Features within the 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide Scaffold
The this compound scaffold is comprised of three key moieties: the 4-ethoxyphenyl group, the acetamide (B32628) linker, and the 1,3-thiazole ring. Each of these components plays a vital role in the molecule's interaction with biological targets.
Key Pharmacophoric Features:
Hydrogen Bond Donor/Acceptor Sites: The acetamide linker contains a crucial hydrogen bond donor (N-H group) and a hydrogen bond acceptor (C=O group). These sites are critical for forming interactions with amino acid residues in the active sites of target proteins.
Aromatic/Hydrophobic Regions: The 4-ethoxyphenyl and the thiazole (B1198619) rings provide hydrophobic surfaces that can engage in van der Waals and pi-pi stacking interactions with hydrophobic pockets of target enzymes or receptors.
Studies on related thiazole derivatives have highlighted the importance of these features. For instance, in a series of N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, the core scaffold demonstrated Src kinase inhibitory activities, underscoring the relevance of the substituted phenyl-thiazole-acetamide arrangement chapman.edu.
Influence of Substituent Variation on Biological Activity and Selectivity
Systematic modification of the substituents on the this compound scaffold is a fundamental strategy to modulate its biological activity and selectivity.
The 4-ethoxyphenyl group is a critical component influencing the molecule's properties. While direct studies on the ethoxy group are limited, research on analogous compounds with a methoxy (B1213986) group provides valuable insights. A methoxy group at the para-position of the phenyl ring in 4-(4-methoxyphenyl)-2-aminothiazole derivatives has been shown to significantly increase binding affinity and selectivity for human adenosine A3 receptors nih.gov. This suggests that an alkoxy group, such as the ethoxy group, at this position is favorable for activity, likely due to its electron-donating nature and its ability to participate in hydrophobic interactions nih.gov.
SAR analyses on similar structures have revealed that the nature and position of substituents on the phenyl ring are critical. For example, in a series of thiazole derivatives, compounds bearing a methoxy phenyl group attached to a pyridine ring exhibited the highest anticonvulsant properties nih.gov. This highlights the potential for the ethoxyphenyl moiety to positively influence the biological profile of the parent compound.
Table 1: Impact of Phenyl Ring Substitutions on Biological Activity (Illustrative)
| Substituent at para-position | Observed Effect on Activity | Potential Rationale |
| -OCH3 | Increased binding affinity | Electron-donating, favorable hydrophobic interactions |
| -Cl | Potent activity in some series | Electron-withdrawing, can enhance binding |
| -CH3 | Variable effects | Can influence steric and electronic properties |
This table is illustrative and based on findings from related thiazole derivatives.
The thiazole ring is a versatile scaffold, and substitutions at its various positions can dramatically alter the biological activity. In many biologically active thiazole derivatives, the 2-amino group (or a substituted amino group as in the title compound) is a common feature.
Research on 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives has shown that variations in the fourth and fifth positions of the thiazole ring significantly impact antimicrobial activity nih.gov. For instance, substituting these positions with para-halogen-substituted phenyl rings or methyl groups can modulate the activity profile nih.gov. Acyl group substitutions at the 5-position of the thiazole ring have also been found to be favorable for antibacterial activity in certain series nih.gov.
The acetamide linker plays a pivotal role in orienting the ethoxyphenyl and thiazole moieties correctly within the binding site of a biological target. The N-H and C=O groups of the acetamide are key interaction points, forming hydrogen bonds that stabilize the ligand-receptor complex researchgate.net.
The length and flexibility of the linker are also important. Studies on N-substituted 2-arylacetamides have highlighted their structural similarity to the lateral chain of natural benzylpenicillin, suggesting their potential for biological activity nih.gov. The nature of the groups attached to the acetamide nitrogen can also influence activity. For example, in a series of thiazolyl N-benzyl-substituted acetamide derivatives, the presence and type of substituents on the N-benzyl ring were critical for anticancer activity chapman.edu.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For thiazole derivatives, various 2D and 3D-QSAR models have been developed to predict their activity and guide the design of new, more potent analogs.
While a specific QSAR model for this compound was not found, studies on related structures provide a framework for understanding the key descriptors that influence activity. For instance, a 3D-QSAR study on N-[alkyl or un/substituted phenyl]-2-(3-oxo-3,4-dihydro-2H-benzo[b] nih.govijper.orgthiazin-2-yl)acetamide derivatives identified a statistically significant model with good predictive ability eijppr.com. Such models often reveal that steric, electronic, and hydrophobic fields are critical for activity.
Table 2: Common Descriptors in QSAR Models for Thiazole Derivatives
| Descriptor Type | Example Descriptors | Relevance to Activity |
| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity |
| Steric | Molecular volume, surface area | Influences ligand fit within the binding pocket |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |
| Topological | Connectivity indices | Describes the branching and shape of the molecule |
This table provides a general overview of descriptors commonly used in QSAR studies of heterocyclic compounds.
Design Strategies Based on Pharmacophore Hybridization
Pharmacophore hybridization is a drug design strategy that involves combining two or more pharmacophoric moieties from different bioactive molecules to create a new hybrid compound with potentially enhanced activity, improved selectivity, or a dual mode of action.
The this compound scaffold is itself a result of combining key pharmacophoric elements. This concept can be extended by incorporating other bioactive fragments into this core structure. For example, the hybridization of a pyrazoline moiety with a thiazole scaffold has been explored to develop novel anticancer agents mdpi.com. The rationale is that the resulting hybrid molecule may interact with multiple targets or exhibit synergistic effects.
In the context of this compound, one could envision hybridizing it with other known pharmacophores that target a specific disease. For instance, if the target is a particular kinase, incorporating a known kinase-inhibiting fragment could lead to a more potent and selective inhibitor. The design of such hybrids often relies on computational methods like molecular docking to predict the binding mode and affinity of the new molecules.
Computational Chemistry and in Silico Investigations of 2 4 Ethoxyphenyl N 1,3 Thiazol 2 Yl Acetamide and Its Analogues
Molecular Docking Simulations for Target Prediction and Binding Affinity Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. For 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide and its analogues, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their binding affinity.
Thiazole-based compounds are known to interact with a variety of biological targets. For instance, analogues of the title compound have been docked against various enzymes and receptors to predict their potential therapeutic applications. These studies often reveal that the thiazole (B1198619) ring, the acetamide (B32628) linker, and the substituted phenyl ring all play crucial roles in binding. Hydrogen bonds, hydrophobic interactions, and π-π stacking are commonly observed interactions between these ligands and the amino acid residues within the active sites of their target proteins.
For example, in studies involving similar thiazole acetamide scaffolds, docking simulations have identified potential interactions with kinases, which are critical targets in cancer therapy. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues in the kinase binding pocket. The ethoxy group on the phenyl ring of this compound could potentially form additional hydrophobic interactions, enhancing binding affinity.
Table 1: Predicted Binding Affinities of Thiazole Acetamide Analogues against Various Protein Targets
| Compound Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Tubulin | -8.5 | Cys241, Leu255, Ala316 |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-phenylacetamide | Caspase-3 | -7.9 | Arg64, Gln161, Ser209 |
| 2-(4-methoxyphenyl)-N-(thiazol-2-yl)acetamide | Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr355, Ser530 |
Note: The data in this table is illustrative and based on findings for structurally similar compounds. The specific binding affinities and interacting residues for this compound may vary.
Molecular Dynamics Simulations to Elucidate Compound-Target Interactions
While molecular docking provides a static snapshot of the binding pose of a ligand in a receptor's active site, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations can provide valuable insights into the stability of the ligand-receptor complex, the conformational changes that may occur upon binding, and the role of solvent molecules in the binding process.
For analogues of this compound, MD simulations have been employed to validate the binding poses obtained from molecular docking and to assess the stability of the predicted interactions. These simulations typically show that the ligand remains stably bound within the active site of the target protein throughout the simulation period, with key hydrogen bonds and hydrophobic interactions being maintained. The root-mean-square deviation (RMSD) of the ligand and the protein backbone are often monitored to evaluate the stability of the complex. Lower RMSD values generally indicate a more stable complex.
Theoretical ADMET Prediction and Pharmacokinetic Modeling
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical determinants of its clinical success. In silico ADMET prediction models are increasingly used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.
Several computational models are available to predict the absorption and distribution properties of small molecules. These models are often based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are encapsulated in rules like Lipinski's Rule of Five.
For this compound, in silico predictions suggest that it is likely to have good oral bioavailability. Its molecular weight and the number of hydrogen bond donors and acceptors fall within the ranges specified by Lipinski's rule. The predicted logP value suggests a balance between aqueous solubility and lipid permeability, which is essential for absorption across the gastrointestinal tract.
Table 2: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 276.34 g/mol |
| logP | 2.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Low |
Note: These values are predictions from computational models and require experimental validation.
Computational tools can also predict the metabolic fate of a compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, the ethoxy group and the phenyl ring are potential sites for oxidative metabolism. The acetamide linkage may be susceptible to hydrolysis. Predicting the primary metabolites is crucial for understanding the compound's clearance and potential for drug-drug interactions. In silico models can also provide an indication of the likely routes of excretion, such as renal or biliary clearance.
Quantum Chemical Calculations for Electronic Structure and Conformational Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and vibrational frequencies of a molecule. These calculations are valuable for understanding the intrinsic properties of a compound and can be used to rationalize its reactivity and interactions.
Furthermore, quantum chemical calculations can provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Virtual Screening and Lead Optimization through Computational Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. For the thiazole acetamide scaffold, virtual screening can be used to explore a wide range of substituents on the phenyl ring and the thiazole ring to identify analogues with improved binding affinity and selectivity.
Once a promising hit compound like this compound is identified, computational methods can be used for lead optimization. This involves making small chemical modifications to the lead compound to improve its potency, selectivity, and ADMET properties. For example, structure-based design, guided by molecular docking and MD simulations, can be used to design new analogues that make more favorable interactions with the target protein. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of the analogues with their biological activity, providing a predictive tool for designing more potent compounds.
Advanced Spectroscopic and Crystallographic Characterization of 2 4 Ethoxyphenyl N 1,3 Thiazol 2 Yl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (beyond basic identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular backbone, substituent groups, and the connectivity between atoms.
One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer a foundational map of the molecule's structure.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ethoxy group should present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, a characteristic pattern indicating their coupling. The aromatic protons of the 4-ethoxyphenyl ring are anticipated to appear as two doublets, typical of a 1,4-disubstituted benzene (B151609) ring. The methylene protons of the acetamide (B32628) linker (CH₂) would likely appear as a singlet, while the amide proton (NH) would also be a singlet, with its chemical shift being sensitive to solvent and concentration. The two protons on the thiazole (B1198619) ring are expected to appear as doublets.
The ¹³C NMR spectrum provides information on each unique carbon atom. Key expected signals include those for the two carbons of the ethoxy group, the four distinct carbons of the 1,4-disubstituted phenyl ring, the methylene carbon of the acetamide bridge, and the carbonyl carbon at a significantly downfield shift. The three carbons of the thiazole ring would also have characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Ethoxy CH₃ | ~1.4 | Triplet | Ethoxy CH₃ | ~15 |
| Ethoxy OCH₂ | ~4.0 | Quartet | Ethoxy OCH₂ | ~63 |
| Acetamide CH₂ | ~3.8 | Singlet | Acetamide CH₂ | ~45 |
| Phenyl H (ortho to OEt) | ~6.9 | Doublet | Phenyl C-OEt | ~158 |
| Phenyl H (meta to OEt) | ~7.2 | Doublet | Phenyl CH (ortho to OEt) | ~115 |
| Thiazole H-5 | ~7.0 | Doublet | Phenyl CH (meta to OEt) | ~130 |
| Thiazole H-4 | ~7.5 | Doublet | Phenyl C-CH₂ | ~128 |
| Amide NH | ~12.0 | Singlet (broad) | Amide C=O | ~168 |
| Thiazole C-2 (C-N) | ~158 | |||
| Thiazole C-5 | ~115 | |||
| Thiazole C-4 | ~138 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. It would confirm the connectivity within the ethoxy group by showing a cross-peak between the methyl triplet and the methylene quartet. It would also show correlations between the adjacent protons on the thiazole and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). This technique would definitively assign each proton signal to its corresponding carbon signal, for instance, linking the methylene proton singlet to the acetamide CH₂ carbon signal.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is used to determine the molecular weight of the compound and provides insight into its structure through fragmentation analysis. For this compound (molecular formula C₁₃H₁₄N₂O₂S), the molecular weight is 278.33 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.
Electron impact ionization would likely induce predictable fragmentation patterns. Key fragment ions would arise from the cleavage of the amide bond, which is a common fragmentation pathway.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 278 | [C₁₃H₁₄N₂O₂S]⁺ | Molecular Ion (M⁺) |
| 178 | [C₁₀H₁₂O₂]⁺ | Cleavage of amide C-N bond, forming the 4-ethoxyphenylacetyl cation |
| 149 | [C₉H₉O]⁺ | Loss of ethyl group from the 4-ethoxyphenyl fragment |
| 121 | [C₇H₅O]⁺ | Benzylic cleavage, loss of ethoxy group |
| 100 | [C₃H₂N₂S]⁺ | 2-aminothiazole (B372263) cation radical from amide bond cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For related N-(aryl)acetamide structures, characteristic peaks confirm the presence of key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H stretch | Secondary Amide | 3350 - 3150 |
| C-H stretch (aromatic) | Phenyl and Thiazole rings | 3100 - 3000 |
| C-H stretch (aliphatic) | Ethoxy and Methylene groups | 3000 - 2850 |
| C=O stretch (Amide I) | Amide | 1700 - 1650 |
| N-H bend (Amide II) | Amide | 1570 - 1515 |
| C=C and C=N stretch | Aromatic and Thiazole rings | 1600 - 1450 |
| C-O stretch | Aryl-alkyl ether | 1270 - 1200 (asymmetric) 1080 - 1020 (symmetric) |
X-ray Crystallography for Precise Three-Dimensional Structural Determination
X-ray crystallography provides the most definitive structural information by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While data for the specific title compound is not available, analysis of closely related structures like 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide offers significant insight into the expected solid-state conformation.
These analogous structures consistently show that the thiazole ring is nearly planar. A key structural feature is the dihedral angle between the plane of the phenyl ring and the thiazole ring, which is typically significant, for example, 72.4° in the 2,4-dichloro derivative and 64.18° in the 4-chloro derivative. This twist is a result of steric hindrance and electronic effects.
In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds. A common motif observed in these N-(1,3-thiazol-2-yl)acetamide derivatives is the formation of inversion dimers through pairs of N—H···N hydrogen bonds, where the amide proton of one molecule interacts with the nitrogen atom of the thiazole ring of a neighboring molecule.
Table 4: Representative Crystallographic Data from Analogous N-(1,3-Thiazol-2-yl)acetamide Structures
| Parameter | 2-(2,4-Dichlorophenyl) Derivative | 2-(4-Chlorophenyl) Derivative |
|---|---|---|
| Chemical Formula | C₁₁H₈Cl₂N₂OS | C₁₁H₉ClN₂OS |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 5.3262 | 13.9169 |
| b (Å) | 10.5083 | 5.5188 |
| c (Å) | 10.8096 | 15.1836 |
| α (°) | 83.900 | 90 |
| β (°) | 86.301 | 100.311 |
| γ (°) | 87.279 | 90 |
| Volume (ų) | 599.83 | 1147.34 |
| Z | 2 | 4 |
| Key Interaction | N—H···N hydrogen bonds | N—H···N hydrogen bonds |
Other Advanced Analytical Techniques Applied to the Chemical Compound
Beyond the core techniques, other analytical methods can provide complementary information. Elemental analysis would be used to confirm the empirical formula (C₁₃H₁₄N₂O₂S) by determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur. Ultraviolet-Visible (UV-Vis) spectroscopy could be employed to study the electronic transitions within the molecule, providing information about the conjugated π-systems involving the phenyl and thiazole rings. However, specific studies applying these or other advanced techniques to this compound are not extensively documented in the reviewed literature.
Future Research Trajectories and Broader Impact of 2 4 Ethoxyphenyl N 1,3 Thiazol 2 Yl Acetamide Research
Identification of Novel Molecular Targets for Thiazole-Acetamide Compounds
A primary objective for future research is the precise identification of the molecular targets of 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide. The thiazole (B1198619) nucleus is a component of numerous compounds with known pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, which are achieved through interaction with a variety of biological targets. nih.govijcce.ac.irmdpi.comfabad.org.tr For instance, certain thiazole derivatives have been identified as inhibitors of enzymes like tubulin, carbonic anhydrase, and vesicular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.govmdpi.com
Future studies should aim to elucidate the specific proteins, enzymes, or receptors with which this compound interacts. Techniques such as affinity chromatography, proteomics, and molecular docking simulations could be employed to isolate and identify binding partners. Pinpointing these targets is crucial for understanding the compound's mechanism of action and for the rational design of more potent and selective derivatives.
Table 1: Potential Molecular Targets for Thiazole-Acetamide Compounds
| Target Class | Specific Examples | Associated Activity |
|---|---|---|
| Kinases | VEGFR-2, EGFR | Anticancer |
| Cytoskeletal Proteins | Tubulin | Anticancer |
| Enzymes | Carbonic Anhydrase, Urease | Various therapeutic effects |
| Microbial Proteins | Bacterial or Fungal Enzymes | Antimicrobial |
Development of Advanced Methodologies for Synthesis and Derivatization (e.g., eco-friendly approaches)
The synthesis of thiazole derivatives has traditionally relied on methods like the Hantzsch thiazole synthesis. ingentaconnect.comresearchgate.net However, modern organic chemistry is increasingly focused on the development of sustainable and efficient synthetic routes. Future research should focus on applying advanced and eco-friendly methodologies to the synthesis of this compound and its derivatives.
Eco-friendly approaches include the use of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, which can improve reaction yields under mild conditions. mdpi.comresearchgate.net Ultrasonic irradiation and microwave-assisted synthesis are other green techniques that can reduce reaction times and energy consumption. researchgate.netmdpi.com The use of nanoparticle-based catalysts also offers a pathway to clean and efficient reactions. nih.gov Developing these methods will not only make the synthesis more sustainable but also facilitate the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
Table 2: Comparison of Synthesis Methodologies for Thiazole Derivatives
| Methodology | Description | Advantages |
|---|---|---|
| Conventional | Hantzsch synthesis involving cyclization of α-halocarbonyl compounds with thioamides. researchgate.net | Well-established, versatile. |
| Microwave-Assisted | Uses microwave energy to heat reactions rapidly and efficiently. researchgate.net | Reduced reaction times, higher yields. |
| Ultrasonic Irradiation | Employs high-frequency sound waves to accelerate chemical reactions. mdpi.com | Mild conditions, enhanced reaction rates. |
| Biocatalysis | Uses natural catalysts like enzymes or biopolymers (e.g., chitosan). mdpi.comresearchgate.net | Eco-friendly, high selectivity, recyclable. |
| Nanoparticle Catalysis | Utilizes metallic or metal oxide nanoparticles to catalyze the reaction. nih.gov | High efficiency, reusability, clean reactions. |
Exploration of Polypharmacological Activities and Synergistic Effects
Polypharmacology, the ability of a single compound to interact with multiple molecular targets, is an increasingly important concept in drug discovery. The broad spectrum of biological activities reported for the thiazole scaffold suggests that compounds like this compound may exhibit polypharmacological profiles. researchgate.netnih.govimp.kiev.ua
Future research should systematically screen this compound against a wide range of biological targets and disease models to uncover any previously unknown activities. Investigating its potential to act on multiple fronts within a single disease pathway could reveal more effective therapeutic strategies. Furthermore, exploring the synergistic effects of this compound when used in combination with other established therapeutic agents could lead to improved treatment outcomes, potentially by overcoming drug resistance or reducing required dosages.
Table 3: Diverse Biological Activities Associated with the Thiazole Scaffold
| Activity | Description |
|---|---|
| Anticancer | Inhibition of cancer cell growth and proliferation. mdpi.commdpi.com |
| Antimicrobial | Activity against various bacteria and fungi. nih.govnih.gov |
| Anti-inflammatory | Reduction of inflammation markers and pathways. researchgate.net |
| Anticonvulsant | Suppression of seizure activity. nih.govimp.kiev.ua |
| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. imp.kiev.ua |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery and design. nih.govnih.gov These computational tools can be powerfully applied to accelerate research on this compound.
Table 4: Applications of AI and Machine Learning in Thiazole Compound Research
| Application | Description | Potential Impact |
|---|---|---|
| Activity Prediction | Using ML models to forecast the biological activity of new derivatives. nih.govresearchgate.net | Prioritizes the synthesis of the most promising compounds. |
| De Novo Design | Employing generative models to create novel chemical structures with desired properties. nih.govspringernature.com | Expands chemical space and identifies novel scaffolds. |
| Lead Optimization | Guiding chemical modifications to improve the efficacy and safety profile of a lead compound. | Accelerates the hit-to-lead process. |
| Synthesis Planning | Predicting optimal reaction pathways and conditions for synthesizing target molecules. | Reduces time and resources spent on chemical synthesis. |
Conceptualization of Advanced Delivery Systems for Thiazole-Based Research Probes
The effectiveness of a biologically active compound can be limited by factors such as poor solubility and inefficient delivery to the target site. Many thiazole derivatives are hydrophobic, which can pose a challenge for their application in biological systems. doaj.org Future research should explore the development of advanced delivery systems for this compound, particularly when it is used as a research probe.
Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate hydrophobic compounds, improving their stability and bioavailability. imp.kiev.uadoaj.orgimp.kiev.ua These systems can also be functionalized with targeting ligands to direct the compound to specific cells or tissues, enhancing its efficacy and reducing off-target effects. Such delivery systems would be invaluable for studying the compound's biological effects with greater precision. ingentaconnect.com
Table 5: Potential Advanced Delivery Systems for Thiazole Compounds
| Delivery System | Composition | Key Advantages |
|---|---|---|
| Liposomes | Phospholipid bilayers | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Controlled release, surface modifiability for targeting. doaj.org |
| Solid Lipid Nanoparticles | Solid lipid core | High stability, good biocompatibility. |
| Micelles | Amphiphilic block copolymers | Can solubilize poorly water-soluble compounds. |
Contribution of this compound Research to Fundamental Understanding of Chemical Biology
Research into this compound, by integrating the approaches described above, will contribute significantly to the fundamental understanding of chemical biology. The thiazole ring is a privileged scaffold in medicinal chemistry, and detailed studies of individual derivatives add to our collective knowledge of how these structures interact with biological systems. nih.govmdpi.comfabad.org.tr
By identifying specific molecular targets, elucidating structure-activity relationships, and exploring polypharmacological effects, research on this compound can help to map the complex interactions between small molecules and cellular machinery. This knowledge is not only valuable for the development of this specific compound but also informs the design of future generations of thiazole-based probes and therapeutics, ultimately advancing our ability to modulate biological processes with chemical precision.
Q & A
Q. What are the key synthetic steps for preparing 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide?
The synthesis typically involves coupling 4-ethoxyphenylacetic acid with 2-aminothiazole using a carbodiimide coupling agent (e.g., EDC hydrochloride) in dichloromethane under triethylamine catalysis at 273 K. Reaction progress is monitored via TLC, and purification is achieved through recrystallization from methanol/acetone mixtures . Adjusting solvent polarity and temperature during recrystallization can improve crystal purity.
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
- NMR spectroscopy : 1H and 13C NMR identify the ethoxyphenyl (δ ~6.8–7.4 ppm for aromatic protons) and thiazole (δ ~7.1–7.3 ppm for thiazolyl protons) moieties. The acetamide NH proton appears as a singlet near δ 10.5 ppm .
- IR spectroscopy : Confirms the presence of amide C=O (1650–1680 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C13H14N2O2S) .
Q. How is reaction purity ensured during synthesis?
Thin Layer Chromatography (TLC) with silica gel plates and ethyl acetate/hexane mobile phases (e.g., 3:7 ratio) monitors reaction progress. Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) assesses purity, targeting ≥95% purity for biological testing .
Advanced Research Questions
Q. How can conflicting NMR data during structural elucidation be resolved?
Contradictions in peak assignments (e.g., overlapping aromatic signals) are resolved using 2D NMR techniques:
- HSQC/HMBC : Correlates protons to adjacent carbons, distinguishing ethoxyphenyl from thiazole ring signals.
- X-ray crystallography : Provides definitive conformation analysis, as seen in related acetamide derivatives, where dihedral angles between the ethoxyphenyl and thiazole rings influence molecular packing .
Q. What strategies optimize reaction yield in acetamide formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 2-aminothiazole .
- Catalyst optimization : Using DMAP (4-dimethylaminopyridine) as an acyl transfer catalyst improves coupling efficiency .
- Temperature control : Maintaining temperatures below 278 K minimizes side reactions (e.g., hydrolysis of active esters) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Bioisosteric replacement : Substitute the ethoxy group with methoxy or fluorine to study electronic effects on target binding .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging crystallographic data from analogous acetamides .
- In vitro assays : Evaluate antimicrobial activity via broth microdilution (MIC values) or anticancer potential through MTT assays on cancer cell lines .
Q. How to address low solubility in biological assays?
- Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance aqueous solubility .
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability while avoiding cytotoxicity .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing biological activity data?
- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values.
- ANOVA with post-hoc tests : Compare activity across derivatives (e.g., Tukey’s test for p < 0.05 significance) .
Q. How to validate target engagement in mechanistic studies?
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) between the compound and purified target proteins .
- Western blotting : Assess downstream signaling modulation (e.g., phosphorylation status of kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
